4,6-Dichloro-2-ethyl-5-iodopyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
917896-50-5 |
|---|---|
Molecular Formula |
C6H5Cl2IN2 |
Molecular Weight |
302.92 g/mol |
IUPAC Name |
4,6-dichloro-2-ethyl-5-iodopyrimidine |
InChI |
InChI=1S/C6H5Cl2IN2/c1-2-3-10-5(7)4(9)6(8)11-3/h2H2,1H3 |
InChI Key |
IBTPVCMGKMPPBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C(=N1)Cl)I)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4,6 Dichloro 2 Ethyl 5 Iodopyrimidine and Structurally Analogous Pyrimidines
Approaches to Pyrimidine (B1678525) Core Construction and Initial Halogenation
The foundational step in synthesizing 4,6-dichloro-2-ethyl-5-iodopyrimidine is the construction of a suitably substituted pyrimidine ring. This typically begins with a dihydroxy pyrimidine precursor, which is then halogenated.
The most prevalent and versatile method for constructing the pyrimidine ring is through cyclocondensation reactions. asianpubs.orgnih.gov This approach involves the condensation of a three-carbon component (a 1,3-dielectrophile) with a molecule containing an N-C-N fragment (a 1,3-dinucleophile), such as an amidine, urea (B33335), or guanidine (B92328) derivative. bu.edu.eg
The classical Pinner synthesis, a prominent example of [3+3] cycloaddition, involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com For the synthesis of the precursor to the target molecule, 2-ethyl-4,6-dihydroxypyrimidine (B152359), a common strategy is the reaction between a malonic acid ester, such as diethyl malonate or dimethyl malonate, and an O-alkylisourea salt in the presence of a base like sodium methoxide (B1231860) or sodium ethoxide. google.comgoogle.com The O-ethylisourea provides the 2-ethoxy group, which is a close analogue to the desired 2-ethyl group. Alternatively, direct condensation with ethylamidine could be employed. These multicomponent reactions are highly appealing for creating molecular diversity by varying the reacting components. mdpi.com
Table 1: Examples of Cyclocondensation for Pyrimidine Synthesis This table is interactive. You can sort and filter the data.
| C3 Component | N-C-N Component | Base | Product | Reference |
|---|---|---|---|---|
| Diethyl malonate | O-ethylisourea hydrochloride | Sodium ethoxide | 2-Ethoxy-4,6-dihydroxypyrimidine | google.com |
| Dimethyl malonate | O-ethylisourea salt | Sodium methoxide | 2-Ethoxy-4,6-dihydroxypyrimidine | google.com |
| β-keto ester | Amidine | - | 4-pyrimidinol | organic-chemistry.org |
| Ethyl cyanoacetate (B8463686) | Guanidine | Sodium ethoxide | 2,4-diamino-6-hydroxypyrimidine | orgsyn.org |
The hydroxyl groups at the C4 and C6 positions of the pyrimidine ring, which exist in tautomeric equilibrium with their keto forms (pyrimidinones), can be converted to chloro substituents. acs.org This transformation is a crucial step for activating these positions for subsequent nucleophilic substitution or cross-coupling reactions.
The most widely used reagent for this chlorination is phosphorus oxychloride (POCl₃). nih.govresearchgate.net The reaction typically involves heating the dihydroxy pyrimidine precursor in neat or excess POCl₃, often in the presence of an organic base like pyridine (B92270) or N,N-dimethylaniline. nih.govresearchgate.net Modern procedures have been developed to use equimolar amounts of POCl₃ under solvent-free conditions in a sealed reactor, which is more environmentally friendly and safer for large-scale preparations by minimizing quenching of excess reagent. nih.govresearchgate.net This method is effective for a wide range of hydroxypyrimidines, yielding the corresponding chloropyrimidines in high purity. nih.govresearchgate.net
The substituent at the C2 position is typically incorporated during the initial cyclocondensation step that forms the pyrimidine ring. By selecting the appropriate N-C-N building block, the desired C2-substituent can be installed regioselectively. For the synthesis of a 2-ethylpyrimidine, one would use a reagent containing an ethyl group, such as ethylamidine. The condensation of ethylamidine with a malonic ester derivative would yield the 2-ethyl-4,6-dihydroxypyrimidine precursor directly.
While direct alkylation of an existing pyrimidine ring is possible, achieving regioselectivity at the C2 position in the presence of other reactive sites can be challenging. For dihalopyrimidines, palladium-catalyzed cross-coupling reactions have been developed that show unique C2-selectivity, contrasting with the more common C4 reactivity. figshare.comacs.org However, for the initial construction of the core, introducing the C2-substituent via the amidine component in the cyclocondensation remains the most straightforward and common strategy.
The introduction of an iodine atom at the C5 position of the pyrimidine ring is an electrophilic aromatic substitution reaction. The C5 position is susceptible to electrophilic attack, and this reactivity can be modulated by the substituents already on the ring. The iodination can be performed either on the 4,6-dihydroxypyrimidine (B14393) intermediate or after the chlorination step.
Several reagents are effective for the regioselective iodination of pyrimidines at the C5 position.
N-Iodosuccinimide (NIS) is a mild and efficient iodinating agent. organic-chemistry.orgcommonorganicchemistry.com The reaction can be catalyzed by acids like trifluoroacetic acid or promoted by Lewis acids. organic-chemistry.org
Molecular Iodine (I₂) in combination with an oxidizing agent or an electrophilic catalyst is also commonly used. Systems like I₂/AgNO₃ or I₂/Ag₂SO₄ provide a source of the electrophilic iodine species required for the substitution. nih.gov Solvent-free methods using iodine and nitrate (B79036) salts have been developed as an environmentally friendly approach. nih.govresearchgate.net
Hypervalent Iodine Reagents , such as Phenyliodine diacetate (PIDA), are powerful tools in modern organic synthesis and can facilitate efficient halogenation under mild, aqueous conditions. nih.govnih.govacs.org These reagents are known for their non-toxic profile and ability to promote clean reactions. nih.gov
The choice of reagent and reaction conditions depends on the specific substrate and its existing functional groups. For electron-rich pyrimidines (like the dihydroxy precursor), milder conditions are often sufficient.
Table 2: Reagents for C5 Iodination of Pyrimidines This table is interactive. You can sort and filter the data.
| Reagent System | Conditions | Key Features | Reference |
|---|---|---|---|
| N-Iodosuccinimide (NIS) | Catalytic acid (e.g., TFA) | Mild, efficient, good for various arenes | organic-chemistry.org |
| Iodine (I₂) / Silver Nitrate (AgNO₃) | Solvent-free, grinding | Eco-friendly, short reaction times, high yields | nih.govresearchgate.net |
| Hypervalent Iodine(III) Reagents | Aqueous, ambient temperature | Environmentally friendly, mild, good to excellent yields | nih.gov |
| Iodine (I₂) / Cerium(IV) ammonium (B1175870) nitrate (CAN) | Acetonitrile (B52724) or DMF | Excellent yields for protected uridines |
Advanced Functionalization Techniques for this compound
Once this compound is synthesized, its three halogen atoms serve as versatile handles for further molecular elaboration through advanced functionalization techniques, most notably metal-catalyzed cross-coupling reactions.
Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. bohrium.com For a trihalogenated substrate like this compound, the differential reactivity of the halogens (I > Br > Cl) allows for selective and sequential functionalization.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org The C5-iodo position of the target molecule is the most reactive site and would be expected to undergo Sonogashira coupling preferentially, allowing for the selective introduction of an alkynyl group at this position while leaving the C4 and C6 chloro substituents intact. nih.govresearchgate.net
Suzuki-Miyaura Coupling: This versatile reaction involves the coupling of an organoboron compound (boronic acid or ester) with a halide catalyzed by a palladium complex. mdpi.com It is widely used to form C(sp²)-C(sp²) bonds. On dichloropyrimidine substrates, the reaction typically occurs preferentially at the C4 position. nih.gov By carefully selecting the catalyst, base, and solvent, it is possible to achieve mono- or diarylation. mdpi.comresearchgate.net For this compound, the high reactivity of the C-I bond would likely lead to initial coupling at the C5 position, followed by potential subsequent couplings at the C4 and C6 positions under more forcing conditions.
These cross-coupling reactions enable the transformation of this compound into a wide array of more complex derivatives, demonstrating its utility as a versatile building block in synthetic chemistry.
Table 3: Common Cross-Coupling Reactions for Halopyrimidines This table is interactive. You can sort and filter the data.
| Reaction Name | Coupling Partners | Catalyst System | Typical Reactivity Site | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Pd complex + Cu(I) co-catalyst | C-I > C-Br > C-Cl | organic-chemistry.orgnih.gov |
| Suzuki-Miyaura Coupling | Organoboron Reagent + Aryl/Vinyl Halide | Pd complex + Base | C4 (on dichloropyrimidines), C-I most reactive | mdpi.comnih.govresearchgate.net |
Nucleophilic Aromatic Substitution (S_NAr) Strategies on Chlorinated Pyrimidines
The electron-deficient nature of the pyrimidine ring, especially when substituted with halogens, makes it highly susceptible to nucleophilic aromatic substitution (S_NAr). acs.org This is a fundamental strategy for introducing a wide range of nucleophiles, such as amines, alkoxides, and thiolates, onto the pyrimidine core. nih.govresearchgate.net
For dichloropyrimidines like 2,4-dichloro- or 4,6-dichloropyrimidine, the primary challenge is controlling the regioselectivity of the substitution. The general order of reactivity for halogen displacement is C4(6) > C2 >> C5. acs.orgstackexchange.com This preference is because nucleophilic attack at the C4/C6 position leads to a more stable Meisenheimer intermediate, where the negative charge is delocalized over two nitrogen atoms, compared to attack at the C2 position. acs.org However, this selectivity can be highly sensitive to the electronic and steric properties of other substituents on the ring and the nature of the nucleophile. wuxiapptec.com For instance, reactions of 2,4-dichloropyrimidines with neutral nitrogen nucleophiles often yield mixtures of C4 and C2 substituted isomers. acs.org
| Substrate | Nucleophile | Conditions | Product(s) | Selectivity (C4:C2) | Ref |
| 2,4-Dichloropyrimidine | Neutral N-nucleophile | Varies | C4- and C2-amino pyrimidines | 1:1 to 4:1 | acs.org |
| 2,4,6-Trichloropyrimidine | Phenolate ion | Varies | 4-Phenoxy-2,6-dichloropyrimidine | 90:10 | acs.org |
| 6-(4-Fluorophenyl)-2,4-dichloropyrimidine | Aniline | Forcing conditions | C4- and C2-anilino products | 70:30 | acs.org |
This table illustrates the regioselectivity in S_NAr reactions of chloropyrimidines.
Direct C-H Functionalization Methodologies
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds, as it avoids the need for pre-functionalization (e.g., halogenation) of the substrate. thieme-connect.comthieme-connect.com This approach involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond. For pyrimidines, several C-H functionalization methods have been developed, broadly categorized as transition-metal-catalyzed, transition-metal-free, and deprotonative metalation pathways. thieme-connect.comthieme-connect.com
Transition-metal-catalyzed methods often employ palladium or copper and can proceed via C-H/C-H coupling between two hetero(arenes) or C-H/C-X coupling between a pyrimidine and an aryl halide. nih.govthieme-connect.com For instance, the palladium-catalyzed oxidative heteroarylation of pyrimidine with 2-methylthiophene (B1210033) has been demonstrated via a double C-H activation mechanism. thieme-connect.com Metal-free approaches often involve direct nucleophilic attack at the electron-deficient C2, C4, or C6 positions to form an intermediate σH-adduct, followed by oxidation. thieme-connect.com A recently developed synthetic platform allows for the site-selective C2-amination of pyrimidines by forming pyrimidinyl iminium salt intermediates that can be converted to various amine products. researchgate.netacs.org
Modern Synthetic Approaches
Modern synthetic strategies for creating functionalized pyrimidines focus on efficiency, diversity, and sustainability. researchgate.net These approaches often involve metal-catalyzed reactions and multicomponent coupling strategies. researchgate.netchemistryviews.org A novel "deconstruction-reconstruction" strategy has been developed where a pyrimidine is converted into an N-arylpyrimidinium salt, which is then cleaved into a three-carbon building block. This intermediate can then be used in various cyclization reactions to generate new, diverse pyrimidine cores or other heterocycles, enabling structural modifications on complex molecules that would be difficult to achieve otherwise. nih.gov The continuous development of new catalysts and methods, particularly those that work in environmentally benign solvents like water, is expanding the toolkit available for synthesizing structurally diverse pyrimidine derivatives for applications in medicine and materials science. researchgate.net
Microwave-Assisted Synthesis in Pyrimidine Chemistry
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. eurekaselect.com This technology utilizes microwave irradiation to rapidly and efficiently heat polar solvents and reagents, which can dramatically reduce reaction times from hours to minutes. tandfonline.comresearchgate.net In pyrimidine chemistry, this method has been successfully applied to various synthetic routes, including multicomponent reactions like the Biginelli reaction. tandfonline.com
The key advantages of microwave irradiation in pyrimidine synthesis include:
Rapid Reaction Rates: The intense and rapid heating generated by microwaves significantly shortens the time required for reactions to reach completion. tandfonline.com
Improved Yields: In many cases, microwave-assisted synthesis provides higher product yields compared to traditional heating. tandfonline.com
Solvent-Free Conditions: The efficiency of microwave heating can sometimes allow for reactions to be run without a solvent, contributing to greener chemistry principles. tandfonline.com
Enhanced Selectivity: The precise temperature control can lead to better reaction selectivity and fewer side products. tandfonline.com
A common application is the three-component cyclocondensation reaction to form oxo- and thioxopyrimidines. For instance, the reaction of a β-diketone, an arylaldehyde, and urea or thiourea (B124793) can be carried out under microwave irradiation to yield pyrimidine derivatives in 65–90% yields. tandfonline.com While a direct microwave-assisted synthesis for this compound is not prominently documented, the principles can be applied to analogous structures. For example, the synthesis of thiazolo[5,4-d]pyrimidines has been achieved in as little as 5 minutes using microwave irradiation. researchgate.net This efficiency makes it a highly attractive method for rapidly generating libraries of pyrimidine-based compounds for screening purposes.
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Pyridine Synthesis
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Microwave Irradiation | 2–7 minutes | 82%–94% | acs.org |
| Conventional Heating (Reflux) | 6–9 hours | 71%–84% | acs.org |
Solid-Phase Synthesis of Pyrimidine Derivatives
Solid-phase synthesis (SPS) is a powerful technique primarily used for the preparation of libraries of organic molecules. acs.orgnih.gov In this method, the starting material is covalently attached to an insoluble polymer support (resin), and subsequent reactions are carried out. Excess reagents and by-products are easily removed by washing the resin, simplifying the purification process. acs.org The final product is then cleaved from the solid support. This methodology is well-suited for the automated synthesis of diverse pyrimidine derivatives. acs.org
Several strategies have been developed for the solid-phase synthesis of pyrimidines:
Building the Ring on the Resin: This approach involves attaching one of the initial building blocks to the solid support and then performing the cyclization reaction to form the pyrimidine ring. For example, a resin-immobilized thiouronium salt can be reacted with ethyl cyanoacetate and various aldehydes to construct the pyrimidine core directly on the support. acs.org
Modification of a Resin-Bound Pyrimidine: An alternative method starts with a pre-formed pyrimidine that is attached to the resin. Subsequent reactions are then performed to modify the substituents on the pyrimidine ring. For instance, 4,6-dichloro-5-nitropyrimidine (B16160) can be coupled to a Rink amide resin, followed by the displacement of the chloro groups with various amines to generate a library of substituted pyrimidines. researchgate.net
The combination of solid-phase synthesis with microwave irradiation can further enhance the efficiency of pyrimidine library generation, increasing reaction yields and shortening reaction times. acs.org This combination allows for the rapid and efficient production of structurally diverse pyrimidines for high-throughput screening.
Table 2: Examples of Solid-Phase Synthesis of Substituted Pyrimidines
| Starting Material (Resin-Bound) | Reaction Type | Resulting Structure | Reference |
|---|---|---|---|
| Resin-immobilized thiouronium salt | Three-component reaction with ethyl cyanoacetate and aldehydes | Substituted pyrimidines | acs.org |
| 4,6-Dichloro-5-nitropyrimidine on Rink amide resin | Nucleophilic substitution with amines | Substituted purines (after further steps) | researchgate.net |
| Polymer-bound pyrimidine | Reaction with isocyanates and alkyl halides | Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones | researchgate.net |
One-Pot and Multicomponent Reaction Sequences
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple chemical transformations are carried out in a single reaction vessel without isolating intermediates. These processes are characterized by their operational simplicity, reduction of waste, and high atom economy, aligning with the principles of green chemistry. acs.orgekb.eg MCRs are particularly valuable for synthesizing complex heterocyclic structures like pyrimidines from simple, readily available starting materials. mdpi.com
Several MCRs have been developed for pyrimidine synthesis:
Biginelli Reaction: This classic three-component reaction involves the condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea to form dihydropyrimidinones, which can be further modified. tandfonline.com
Catalyzed Three-Component Couplings: Modern variations utilize different catalysts to achieve high yields and regioselectivity. For example, a ZnCl₂-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium acetate (B1210297) can produce various 4,5-disubstituted pyrimidines. organic-chemistry.org
Iridium-Catalyzed Multicomponent Synthesis: A regioselective, iridium-catalyzed MCR can synthesize pyrimidines from amidines and up to three different alcohol molecules through a sequence of condensation and dehydrogenation steps. organic-chemistry.org
These one-pot approaches allow for the rapid assembly of the pyrimidine core with diverse substitution patterns. For instance, a series of tandfonline.comacs.orgnih.govtriazolo[4,3-a]pyrimidine derivatives were prepared in good yields via a one-pot, three-component reaction of 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. mdpi.com The construction of a molecule like this compound could be envisioned through a multistep, one-pot sequence where the core is first assembled and then functionalized through subsequent chlorination and iodination steps.
Table 3: Examples of Multicomponent Reactions for Pyrimidine Synthesis
| Reaction Name/Catalyst | Components | Product Type | Reference |
|---|---|---|---|
| Biginelli Reaction | Aldehyde, β-dicarbonyl compound, (thio)urea | Dihydropyrimidinones | tandfonline.com |
| ZnCl₂-catalyzed coupling | Enamines, triethyl orthoformate, ammonium acetate | 4,5-disubstituted pyrimidines | organic-chemistry.org |
| Iridium-catalyzed synthesis | Amidines, alcohols | Substituted pyrimidines | organic-chemistry.org |
| APTS-catalyzed condensation | 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, ethyl acetoacetate | tandfonline.comacs.orgnih.govtriazolo[4,3-a]pyrimidines | mdpi.com |
Chemical Reactivity and Mechanistic Investigations of 4,6 Dichloro 2 Ethyl 5 Iodopyrimidine
Differential Reactivity of Halogen Atoms on the Pyrimidine (B1678525) Ring
The presence of two chlorine atoms at the C4 and C6 positions and an iodine atom at the C5 position imparts a rich and tunable reactivity to the molecule. The pyrimidine ring is inherently electron-deficient, a characteristic that is amplified by the electron-withdrawing nature of the halogen substituents. This electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the positions alpha and gamma to the ring nitrogens (C2, C4, and C6). baranlab.orgmdpi.com
The activation of carbon-halogen bonds in 4,6-dichloro-2-ethyl-5-iodopyrimidine is highly dependent on the reaction type, primarily governed by the intrinsic properties of the C-Cl and C-I bonds. The C-Cl bond is significantly stronger and more polar than the C-I bond. sarthaks.comdoubtnut.comdoubtnut.comvedantu.com This difference arises from the higher electronegativity and smaller atomic radius of chlorine compared to iodine, leading to a shorter and more ionic C-Cl bond. sarthaks.combissoy.com
| Bond Property | C-Cl Bond | C-I Bond | Rationale |
| Average Bond Energy | ~382 kJ/mol vedantu.com | ~240 kJ/mol vedantu.com | Greater orbital overlap and polarity in C-Cl. |
| Bond Length | Shorter sarthaks.comdoubtnut.com | Longer sarthaks.comdoubtnut.com | Smaller atomic radius of Chlorine. |
| Ionic Character | More Ionic sarthaks.comdoubtnut.comdoubtnut.com | Less Ionic sarthaks.comdoubtnut.comdoubtnut.com | Greater electronegativity difference between Carbon and Chlorine. |
This interactive table summarizes the key differences between Carbon-Chlorine and Carbon-Iodine bonds.
In the context of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), the selectivity of C-X bond activation is often dictated by bond strength. The weaker C-I bond is more readily cleaved during the oxidative addition step, which is typically the rate-determining and selectivity-determining step. baranlab.org Consequently, cross-coupling reactions on this compound are expected to occur preferentially at the C5 position.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the "element effect" often shows a leaving group aptitude of F > Cl > Br > I for activated aryl substrates. researchgate.net However, this trend is not absolute and can be highly sensitive to the substrate and reaction conditions. baranlab.orgresearchgate.net For pyrimidines, the high reactivity of the C4 and C6 positions towards nucleophiles means that displacement of chloride is often favored over iodide, despite chloride being a poorer leaving group in some contexts.
The regioselectivity of nucleophilic substitution on the this compound ring is primarily governed by the electronic activation provided by the two ring nitrogen atoms. The C4 and C6 positions are significantly more activated towards nucleophilic attack than the C5 position. baranlab.org The ring nitrogens effectively stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, particularly when the attack occurs at the C4 or C6 positions. mdpi.com The C5 position lacks this direct resonance stabilization, rendering it far less reactive in SNAr pathways. baranlab.org
This differential reactivity allows for selective functionalization:
At C4/C6: These positions are highly susceptible to displacement by a wide range of nucleophiles, including amines, alkoxides, and thiolates, via an SNAr mechanism. mdpi.comacs.orgresearchgate.net Given the equivalence of the C4 and C6 positions in the starting material, monosubstitution typically yields a single product, which can then undergo a second substitution, often under more forcing conditions.
At C5: Functionalization at this position is challenging via SNAr. Instead, it is readily achieved through metal-catalyzed cross-coupling reactions that exploit the lability of the C-I bond. This provides an orthogonal strategy for introducing carbon-carbon or carbon-heteroatom bonds at C5 while leaving the C-Cl bonds intact for subsequent SNAr reactions.
| Position | Preferred Reaction Type | Relative Reactivity | Rationale |
| C4 / C6 | Nucleophilic Aromatic Substitution (SNAr) | High | Electronic activation from ring nitrogens stabilizes the anionic intermediate. baranlab.orgmdpi.com |
| C5 | Metal-Catalyzed Cross-Coupling | Low (for SNAr), High (for Cross-Coupling) | Lack of direct resonance stabilization for SNAr; weak C-I bond favors oxidative addition. baranlab.org |
This interactive table outlines the reactivity and preferred functionalization pathways for the different halogenated positions on the pyrimidine ring.
Role of the Ethyl Substituent: Steric and Electronic Influences on Reactivity
Electronic Influence: As an alkyl group, the ethyl substituent is weakly electron-donating through an inductive effect. This effect slightly increases the electron density of the pyrimidine ring, which marginally deactivates it towards nucleophilic attack compared to a pyrimidine with an electron-withdrawing group at C2. This deactivating effect is generally subtle and often outweighed by the powerful activation provided by the ring nitrogens and other substituents. csu.edu.au
Steric Influence: The ethyl group exerts steric hindrance on the adjacent C4 and C6 positions. This can influence the rate of reaction, particularly with bulky nucleophiles. nih.govrsc.org The steric repulsion between the incoming nucleophile and the ethyl group can raise the energy of the transition state, slowing the substitution reaction. nih.gov This effect can sometimes be exploited to control regioselectivity in related systems or may necessitate harsher reaction conditions to achieve substitution at the C4/C6 positions. Studies on related systems have shown that steric hindrance can be a deciding factor in directing reaction pathways. rsc.org
Elucidation of Reaction Mechanisms
The functionalization of this compound proceeds primarily through two well-established mechanistic pathways: the SNAr mechanism for substitutions at C4 and C6, and the radical nucleophilic substitution (SRN1) pathway, which can operate under specific conditions.
The Nucleophilic Aromatic Substitution (SNAr) is the predominant mechanism for the reaction of nucleophiles at the C4 and C6 positions of halogenated pyrimidines. nih.gov The mechanism is classically depicted as a two-step addition-elimination process:
Addition: The nucleophile attacks the electron-deficient carbon atom (C4 or C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized effectively onto the electronegative nitrogen atoms of the pyrimidine ring, which is a key factor in the high reactivity of these positions. mdpi.com
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride), yielding the substituted product.
Recent computational studies have suggested that for some systems, the SNAr reaction may proceed through a concerted (c_S_NAr) mechanism, where the Meisenheimer complex represents a transition state rather than a true intermediate. chemrxiv.org Regardless of the precise nature of the intermediate, the stabilization afforded by the ring nitrogens is critical for the reaction to proceed. mdpi.comacs.org
As an alternative to the polar SNAr mechanism, reactions of halogenated pyrimidines can also proceed via a radical nucleophilic substitution (SRN1) pathway, particularly with certain nucleophiles and under photochemical or electrochemical initiation. acs.org The SRN1 mechanism is a radical chain process involving the following key steps:
Initiation: An electron is transferred to the pyrimidine substrate, forming a radical anion.
Fragmentation: The radical anion rapidly loses a halide ion (typically I⁻ or Br⁻, and sometimes Cl⁻) to form a pyrimidyl radical.
Propagation: The pyrimidyl radical reacts with a nucleophile to form a new radical anion. This new radical anion then transfers its electron to a molecule of the starting material, propagating the chain reaction.
This pathway is distinct from SNAr and does not involve a Meisenheimer complex. It provides a route for substitution at positions that might be less reactive under SNAr conditions or with nucleophiles that are also good electron donors.
Electrophilic Substitution Mechanisms on Pyrimidine Systems
The pyrimidine ring, a core structure in many biologically significant molecules, is characterized by its electron-deficient nature due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency generally renders the pyrimidine system resistant to electrophilic attack, a stark contrast to the reactivity of benzene (B151609) and other electron-rich aromatic compounds. Electrophilic substitution on an unactivated pyrimidine ring is therefore a challenging transformation that typically requires harsh reaction conditions. researchgate.net
The introduction of substituents on the pyrimidine ring can significantly modulate its reactivity towards electrophiles. Electron-donating groups, such as amino (-NH2) or hydroxyl (-OH) groups, can activate the ring by increasing its electron density, thereby facilitating electrophilic substitution. Conversely, electron-withdrawing groups, like the chloro and iodo substituents present in this compound, are expected to further deactivate the ring, making electrophilic substitution even more challenging.
In the specific case of this compound, the pyrimidine nucleus is heavily substituted with electron-withdrawing halogen atoms at the C4, C5, and C6 positions. The ethyl group at the C2 position is weakly activating. However, the cumulative deactivating effect of the three halogen substituents is expected to dominate, rendering the ring highly unreactive towards electrophiles.
When electrophilic substitution on a pyrimidine system does occur, it overwhelmingly proceeds at the C-5 position. This regioselectivity can be rationalized by examining the resonance structures of the sigma complex (also known as an arenium ion) formed upon electrophilic attack at different positions. Attack at C-2, C-4, or C-6 results in a resonance contributor where the positive charge is placed on a nitrogen atom, which is highly unfavorable. In contrast, attack at the C-5 position allows the positive charge to be delocalized across the carbon atoms of the ring without placing a positive charge on the electronegative nitrogen atoms, resulting in a more stable intermediate.
| Position of Attack | Stability of Intermediate | Rationale |
| C-2, C-4, C-6 | Low | Positive charge can be placed on an electronegative nitrogen atom in a resonance structure, which is destabilizing. |
| C-5 | Relatively High | Positive charge is delocalized over the carbon framework, avoiding placement on nitrogen atoms, leading to a more stable sigma complex. |
This table provides a generalized overview of the regioselectivity of electrophilic attack on the pyrimidine ring.
Studies on Halogen Migration and Rearrangement Processes
Halogen migration and rearrangement reactions are not commonly observed phenomena in pyrimidine chemistry under typical electrophilic conditions. The pyrimidine ring's electronic nature and the stability of the carbon-halogen bonds generally disfavor intramolecular halogen shifts.
While a comprehensive search of the scientific literature reveals no specific studies detailing halogen migration or rearrangement processes for this compound, it is possible to consider hypothetical pathways based on mechanisms observed in other heterocyclic systems. Such rearrangements, if they were to occur, would likely be initiated by factors such as photochemical excitation or high thermal energy, rather than by electrophilic attack in solution.
For instance, photochemical rearrangements of halogenated aromatic compounds are known to proceed via various mechanisms, including homolytic cleavage of the carbon-halogen bond to form radical intermediates, followed by recombination at a different position. However, the applicability of such mechanisms to a heavily substituted and electron-deficient pyrimidine like this compound has not been documented.
Another theoretical possibility could involve a dyotropic-type rearrangement, where two substituents migrate simultaneously. In the context of the subject compound, this would be a highly speculative pathway with no precedent in the known chemistry of pyrimidines.
It is important to distinguish these hypothetical electrophilic or radical-based rearrangements from nucleophile-induced rearrangements that are well-documented in pyrimidine chemistry, such as the Dimroth rearrangement. The Dimroth rearrangement involves the ring opening of a pyrimidine by a nucleophile, followed by recyclization to form an isomer. This class of reactions proceeds via a completely different mechanistic pathway and is not relevant to the electrophilic reactivity of the compound.
| Rearrangement Type | Plausibility for this compound | Mechanistic Basis (General) |
| Photochemical Halogen Migration | Hypothetical, no specific studies found | Homolytic C-X bond cleavage followed by radical recombination. |
| Thermal Halogen Migration | Highly speculative, no evidence | High-energy process, likely involving radical intermediates. |
| Electrophile-induced Rearrangement | Unlikely | The electron-deficient ring is not prone to rearrangements initiated by electrophiles. |
| Nucleophile-induced Rearrangement (e.g., Dimroth) | Not relevant to electrophilic reactivity | Involves nucleophilic addition, ring-opening, and ring-closure. |
This table summarizes the likelihood and basis of potential rearrangement processes involving this compound.
Advanced Spectroscopic and Analytical Characterization Methodologies for 4,6 Dichloro 2 Ethyl 5 Iodopyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of 4,6-Dichloro-2-ethyl-5-iodopyrimidine, providing detailed insights into its molecular framework.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/EXSY) for Connectivity, Stereochemistry, and Tautomeric Studies
Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments and revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): A COSY experiment would definitively establish the connectivity within the ethyl group by showing a cross-peak between the methylene (B1212753) and methyl proton signals.
HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate the proton signals of the ethyl group directly to their attached carbon atoms, confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity between the ethyl group and the pyrimidine (B1678525) ring. Correlations would be expected between the methylene protons and the C2 carbon of the pyrimidine ring, and potentially to C4 and C6.
NOESY/EXSY (Nuclear Overhauser Effect Spectroscopy/Exchange Spectroscopy): In this rigid molecule, NOESY could provide information on through-space proximities, though significant intramolecular NOEs are not expected for the primary structure. EXSY would be relevant if any dynamic processes, such as tautomerism, were occurring, though this is unlikely for this specific compound.
Mass Spectrometry (MS)
Mass spectrometry provides essential information regarding the molecular weight and fragmentation pattern of this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is employed to determine the exact mass of the molecular ion. This allows for the unambiguous determination of the elemental composition of the molecule, confirming the presence of two chlorine atoms and one iodine atom through the characteristic isotopic pattern. The distinct isotopic signature of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and the monoisotopic nature of iodine (¹²⁷I) would lead to a predictable and identifiable pattern in the mass spectrum.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Isomer Differentiation
Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of the molecular ion. The fragmentation of halogenated pyrimidines is often initiated by the loss of a halogen atom or a side chain. For this compound, key fragmentation pathways would likely involve:
Loss of the iodine atom: The C-I bond is the weakest of the carbon-halogen bonds, making the loss of an iodine radical a probable initial fragmentation step.
Loss of a chlorine atom: Subsequent or alternative fragmentation could involve the loss of a chlorine radical.
Cleavage of the ethyl group: Fragmentation of the ethyl group, such as the loss of a methyl radical (•CH₃) or an ethylene (B1197577) molecule (C₂H₄), is also a plausible pathway.
The resulting fragment ions would provide valuable structural information and could be used to differentiate this isomer from other dichlorinated and iodinated pyrimidine derivatives.
Predicted Fragmentation Patterns for this compound
| Fragment Ion | Proposed Structure | m/z (predicted) |
| [M - I]⁺ | 4,6-Dichloro-2-ethyl-pyrimidinyl cation | 205 |
| [M - Cl]⁺ | 4-Chloro-2-ethyl-5-iodopyrimidinyl cation | 297 |
| [M - C₂H₅]⁺ | 4,6-Dichloro-5-iodopyrimidinyl cation | 303 |
| [M - C₂H₄]⁺ | 4,6-Dichloro-5-iodopyrimidine radical cation | 304 |
Vibrational Spectroscopy
The FTIR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule.
C-H stretching: Vibrations associated with the ethyl group's C-H bonds would appear in the region of 2850-3000 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the pyrimidine ring's C=N and C=C bonds are expected in the 1400-1600 cm⁻¹ region.
C-Cl stretching: The presence of the two chlorine atoms would give rise to strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹. researchgate.net
C-I stretching: The C-I bond stretching vibration is expected to appear at lower wavenumbers, generally in the range of 500-600 cm⁻¹.
The combination of these spectroscopic techniques provides a powerful toolkit for the comprehensive characterization of this compound, enabling unambiguous structural determination and a deeper understanding of its chemical properties.
Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting IR spectrum provides a unique molecular fingerprint based on the vibrational modes of the molecule's bonds. For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural components, including the pyrimidine ring, halogen substituents, and the ethyl group.
The analysis of the IR spectrum of this compound would reveal characteristic absorption bands corresponding to specific vibrational modes.
Pyrimidine Ring Vibrations: The core pyrimidine ring exhibits characteristic stretching and bending vibrations. The C=N and C=C stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ region. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also expected at lower frequencies.
C-H Vibrations: The spectrum will show C-H stretching vibrations from both the aromatic proton on the pyrimidine ring (typically above 3000 cm⁻¹) and the aliphatic protons of the ethyl group (in the 2975-2850 cm⁻¹ range). C-H bending vibrations for the ethyl group (CH₂ and CH₃) would be observed in the 1470-1370 cm⁻¹ region.
Carbon-Halogen Vibrations: The vibrations of the carbon-halogen bonds are found in the fingerprint region of the spectrum. The C-Cl stretching modes for dichlorinated pyrimidines are typically observed in the 800-600 cm⁻¹ range. asianpubs.org The C-I stretching vibration is expected at a lower wavenumber, generally between 600-500 cm⁻¹, due to the larger mass of the iodine atom.
The precise positions of these bands provide critical information for the structural confirmation of this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Alkyl C-H (Ethyl) | Stretching | 2975 - 2850 |
| C=N / C=C (Ring) | Stretching | 1600 - 1400 |
| Alkyl C-H (Ethyl) | Bending | 1470 - 1370 |
| C-Cl | Stretching | 800 - 600 |
| C-I | Stretching | 600 - 500 |
Raman Spectroscopy for Molecular Fingerprinting and Conformational Studies
Raman spectroscopy is a light scattering technique that provides detailed information about molecular vibrations, complementing IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for generating a unique molecular fingerprint and for studying subtle structural changes, such as those related to molecular conformation. soton.ac.uk
For this compound, Raman spectroscopy can be used for:
Molecular Fingerprinting: The Raman spectrum of the compound provides a distinct pattern of peaks corresponding to its specific vibrational modes. This "fingerprint" is highly specific and can be used for unambiguous identification. Strong signals are expected for the pyrimidine ring breathing modes and the symmetric vibrations of the C-Cl and C-I bonds, which may be weak or absent in the IR spectrum.
Conformational Studies: While the pyrimidine ring itself is rigid, the ethyl group substituent has rotational freedom. Raman spectroscopy can detect different conformers (rotational isomers) of the ethyl group, as changes in its orientation relative to the ring can cause shifts in the positions and intensities of certain Raman bands. nih.gov Furthermore, intermolecular interactions in the solid state or in solution can influence the Raman spectrum. researchgate.net By analyzing these spectral changes under different conditions (e.g., temperature, solvent), insights into the compound's conformational preferences and intermolecular dynamics can be gained. nih.govresearchgate.net
| Structural Unit | Vibrational Mode | Expected Raman Shift Range (cm⁻¹) |
| Pyrimidine Ring | Ring Breathing / Stretching | 1600 - 700 |
| C-Cl | Symmetric Stretching | 750 - 550 |
| C-I | Symmetric Stretching | 550 - 450 |
| C-C (Ethyl) | Stretching | 950 - 800 |
X-ray Crystallography for Single-Crystal Structure Determination
X-ray crystallography is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.
While the specific crystal structure of this compound is not described in the searched literature, the crystallographic data for the closely related analogue, 4,6-dichloro-5-methylpyrimidine, offers valuable insights into the expected structural features. nih.gov The analysis of this analogue reveals key structural details that are likely shared with the target compound.
Below is a table summarizing the crystallographic data for the analogue 4,6-dichloro-5-methylpyrimidine, which serves as a predictive model for this compound.
| Parameter | 4,6-dichloro-5-methylpyrimidine nih.gov |
| Chemical Formula | C₅H₄Cl₂N₂ |
| Formula Weight | 163.00 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.463 (5) |
| b (Å) | 7.827 (5) |
| c (Å) | 11.790 (5) |
| β (°) | 93.233 (5) |
| Volume (ų) | 687.6 (7) |
| Z (molecules/unit cell) | 4 |
Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. It is widely used in pharmaceutical and chemical analysis for determining the purity of a compound and for analyzing complex mixtures. For this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. researchgate.net
In RP-HPLC, the compound is separated based on its hydrophobic interactions with a non-polar stationary phase. A polar mobile phase is used to elute the components from the column, with more non-polar compounds being retained longer.
Purity Assessment: An HPLC analysis of this compound would involve dissolving the sample in a suitable solvent and injecting it into the HPLC system. A pure sample will ideally show a single, sharp peak at a characteristic retention time. The presence of additional peaks would indicate impurities, such as starting materials, by-products, or degradation products. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity.
Method Parameters: The separation of pyrimidine derivatives is typically achieved using C8 or C18 silica (B1680970) gel columns. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.netresearchgate.net Detection is commonly performed using a UV detector, as the pyrimidine ring is chromophoric and absorbs UV light.
A hypothetical set of HPLC conditions for the analysis of this compound is presented below.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water mixture |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection | UV at ~254 nm |
| Column Temperature | Room Temperature researchgate.net |
This method would be validated for specificity, linearity, accuracy, and precision to ensure its reliability for routine purity testing and quality control.
Quantum Chemical Descriptors and Advanced Analyses
No specific quantum chemical descriptors (such as HOMO/LUMO energies, electrophilicity index, etc.) have been reported for this compound.
To provide an accurate and authoritative article as requested, dedicated computational research on this compound would be required.
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gaps and Nodal Patterns)
A Frontier Molecular Orbital (FMO) analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of this compound. The energies of these orbitals and the resulting HOMO-LUMO energy gap are crucial indicators of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. wikipedia.orgyoutube.com A smaller HOMO-LUMO gap generally suggests higher reactivity. The nodal patterns of the HOMO and LUMO would reveal the regions of the molecule that are most likely to act as electron donors (nucleophilic sites) and electron acceptors (electrophilic sites), respectively. Without specific calculations, it is not possible to provide the HOMO-LUMO energy gap value or a description of the nodal patterns for this compound.
Natural Bond Orbital (NBO) Analysis for Delocalization, Hyperconjugation, and Hybridization
Natural Bond Orbital (NBO) analysis is a powerful tool to translate the complex results of a quantum chemical calculation into the familiar language of Lewis structures, lone pairs, and bond orbitals. For this compound, an NBO analysis would quantify the delocalization of electron density, the stabilizing effects of hyperconjugative interactions (e.g., between filled bonding orbitals and empty antibonding orbitals), and the hybridization of the atomic orbitals that form the chemical bonds. This would provide a detailed picture of the electronic structure, including the nature of the C-Cl, C-I, and C-N bonds, and the influence of the ethyl group. Specific data on orbital occupancies, hybridization, and stabilization energies from hyperconjugative interactions are not available.
Atoms in Molecules (AIM) Theory for Bonding Characterization
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. An AIM analysis of this compound would involve locating the bond critical points (BCPs) for all the chemical bonds in the molecule. The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), would be used to characterize the nature of the bonds (e.g., covalent, ionic, or intermediate). This analysis would be particularly insightful for understanding the C-Cl and C-I bonds. However, no AIM studies for this specific compound have been found in the literature.
Conformational Analysis and Potential Energy Surface Mapping
A conformational analysis of this compound would explore the different spatial arrangements of its atoms, particularly focusing on the rotation around the C-C bond of the ethyl group. By calculating the energy of the molecule for different dihedral angles, a potential energy surface (PES) can be mapped. pythoninchemistry.orglibretexts.orglibretexts.orgmuni.cz This PES would identify the most stable conformation(s) (energy minima) and the energy barriers to rotation (transition states). This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. Such a study has not been published for this compound.
Conclusion
Applications in Advanced Organic Synthesis and Material Science
4,6-Dichloro-2-ethyl-5-iodopyrimidine as a Versatile Synthetic Building Block for Complex Molecules
The trifunctional nature of this compound, featuring two chlorine atoms and one iodine atom at distinct positions on the pyrimidine (B1678525) ring, allows for a stepwise and selective functionalization. This characteristic is paramount in the construction of complex molecular architectures. The differential reactivity of the halogen substituents—with the iodine atom being more susceptible to certain coupling reactions and the chlorine atoms to nucleophilic substitution—provides chemists with a powerful tool for controlled molecular assembly.
In the synthesis of complex molecules, such a scaffold can be envisioned to participate in a variety of transformations. For instance, the iodine at the C5 position is an ideal handle for introducing carbon-carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. Subsequently, the chlorine atoms at the C4 and C6 positions can be selectively displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. This sequential reactivity allows for the introduction of diverse functional groups, leading to the construction of highly substituted pyrimidine cores that are central to many biologically active compounds and advanced materials.
The presence of the 2-ethyl group also influences the molecule's reactivity and solubility, which can be advantageous in certain synthetic protocols. This alkyl substituent can sterically direct incoming reagents and modify the electronic properties of the pyrimidine ring, further enhancing the synthetic utility of the compound.
Table 1: Potential Sequential Reactions of this compound
| Step | Reaction Type | Position(s) | Reagents/Conditions | Potential Outcome |
|---|---|---|---|---|
| 1 | Cross-Coupling | C5 | Pd catalyst, boronic acid/organotin reagent | Introduction of a new C-C or C-heteroatom bond |
Development of Novel Heterocyclic Systems and Fused Ring Architectures
The this compound scaffold is an excellent precursor for the synthesis of novel heterocyclic systems and fused-ring architectures. The di-chloro substitution pattern at the 4 and 6 positions is particularly conducive to the formation of annulated systems. By reacting with bifunctional nucleophiles, where two nucleophilic centers can displace both chlorine atoms, a new ring can be fused onto the pyrimidine core.
For example, reaction with a diamine could lead to the formation of a pyrimido-diazepine system. Similarly, reaction with a hydrazine (B178648) derivative could yield a pyrimido-pyridazine, while reaction with a hydroxylamine (B1172632) could result in a pyrimido-oxazine. The specific nature of the fused ring would depend on the structure of the bifunctional nucleophile employed.
Furthermore, the iodine at the C5 position can be utilized in intramolecular cyclization reactions. For instance, after a cross-coupling reaction to introduce a suitable side chain at the C5 position, this side chain could then react with one of the adjacent chloro-substituents to form a fused five- or six-membered ring. This strategy provides a versatile route to a wide array of novel polycyclic heteroaromatic compounds, which are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties.
Table 2: Examples of Fused Heterocyclic Systems from Dichloropyrimidines
| Bifunctional Nucleophile | Resulting Fused Ring System |
|---|---|
| Hydrazine | Pyrazolo[3,4-d]pyrimidine |
| Guanidine (B92328) | Pteridine |
Precursor in Ligand Design and Organometallic Chemistry
The nitrogen atoms within the pyrimidine ring of this compound possess lone pairs of electrons that can coordinate to metal centers, making this compound and its derivatives attractive candidates for ligand design in organometallic chemistry. The substituents on the pyrimidine ring can be tailored to fine-tune the electronic and steric properties of the resulting ligands, thereby influencing the catalytic activity and stability of the corresponding metal complexes.
By replacing the chlorine and iodine atoms with various coordinating groups, a multitude of mono- and bidentate ligands can be synthesized. For instance, substitution with phosphine (B1218219) or pyridine (B92270) moieties could lead to the formation of ligands capable of chelating to transition metals. The 2-ethyl group can also play a role in modulating the steric environment around the metal center.
These custom-designed ligands can be used to prepare a wide range of organometallic complexes with potential applications in catalysis, sensing, and materials science. The ability to systematically modify the ligand framework starting from a common precursor like this compound is highly valuable for the development of new and improved metal-based catalysts and functional materials.
Role in the Synthesis of Optically Active Pyrimidine Derivatives (e.g., Fluorescent Compounds)
The synthesis of optically active pyrimidine derivatives is of great interest, particularly for applications in medicinal chemistry and as chiral materials. This compound can serve as a starting material for the preparation of such compounds. By reacting the dichloropyrimidine with chiral nucleophiles, diastereomeric or enantiomerically pure products can be obtained.
For example, nucleophilic substitution with a chiral amine or alcohol would introduce a stereocenter into the molecule. The separation of the resulting diastereomers, or the use of an enantiomerically pure nucleophile, would provide access to optically active pyrimidine derivatives.
Furthermore, the highly conjugated pyrimidine core, when appropriately substituted, can give rise to fluorescent compounds. The introduction of electron-donating and electron-accepting groups through the sequential functionalization of the chloro and iodo substituents can be used to modulate the photophysical properties of the resulting molecules. The development of chiral fluorescent pyrimidines is a promising area of research, with potential applications in asymmetric catalysis, chiral sensing, and bio-imaging. The versatility of the this compound scaffold makes it a valuable platform for the exploration of new optically active and fluorescent materials.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Pyrimido-diazepine |
| Pyrimido-pyridazine |
| Pyrimido-oxazine |
| Pyrazolo[3,4-d]pyrimidine |
| Pteridine |
Future Research Directions and Unaddressed Challenges in the Study of 4,6 Dichloro 2 Ethyl 5 Iodopyrimidine
Development of Eco-Friendly and Sustainable Synthetic Protocols (Green Chemistry)
Traditional synthetic routes for pyrimidine (B1678525) derivatives often rely on harsh reagents and hazardous solvents, leading to significant environmental concerns. rasayanjournal.co.in A primary challenge in the study of 4,6-Dichloro-2-ethyl-5-iodopyrimidine is the development of synthetic protocols that align with the principles of green chemistry. Future research should focus on creating cost-effective, scalable, and environmentally benign methods for its synthesis. nih.gov
Key areas for investigation include:
Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. rasayanjournal.co.innih.gov Exploring these energy sources for the key cyclization and halogenation steps in the synthesis of this compound is a promising avenue.
Solvent-Free and Green Solvent Reactions: Replacing hazardous organic solvents with water, ionic liquids, or conducting reactions under solvent-free conditions is a cornerstone of green chemistry. rasayanjournal.co.inresearchgate.net Research is needed to identify viable green solvent systems or solid-state reaction conditions for the synthesis of this compound.
Multicomponent Reactions (MCRs): MCRs offer an efficient way to build molecular complexity in a single step, reducing waste and improving atom economy. rasayanjournal.co.inbenthamdirect.com Designing a one-pot, multicomponent strategy for assembling the this compound core from simple precursors remains a significant but valuable challenge.
Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches
| Parameter | Conventional Methods | Potential Green Chemistry Approaches |
|---|---|---|
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasonication |
| Solvents | Volatile organic compounds (VOCs), hazardous reagents | Water, ionic liquids, deep eutectic solvents, solvent-free conditions |
| Reaction Time | Often lengthy (hours to days) | Significantly shorter (minutes to hours) |
| Waste Generation | High, often requiring extensive purification | Minimized due to higher efficiency and fewer steps |
| Catalysts | Stoichiometric and often toxic reagents | Recyclable catalysts, biocatalysts, non-toxic metal catalysts |
Exploration of Unconventional Reactivity and Catalyst Systems
The electronic properties of the pyrimidine ring, influenced by the two nitrogen atoms and three distinct halogen substituents (Cl, Cl, I), make this compound a fascinating substrate for exploring unconventional reactivity. A major challenge is achieving site-selective functionalization, given the multiple reactive centers.
Future research should target:
Ligand-Controlled Cross-Coupling: While palladium-catalyzed cross-couplings typically occur at positions adjacent to a nitrogen atom, the use of sterically hindered ligands can invert this conventional selectivity. nih.gov A significant research direction would be to develop ligand systems that can selectively activate the C4, C5, or C6 positions for C-C or C-N bond formation, leaving the other halogen atoms intact for subsequent transformations.
Novel Catalyst Systems: Beyond palladium, other transition metals like copper, nickel, and iridium have shown unique catalytic activities in pyrimidine synthesis and functionalization. mdpi.comacs.org Investigating nano-catalysts, such as zirconium dioxide or magnetic nanoparticles, could also provide efficient and recyclable systems for mediating reactions on the this compound scaffold. rsc.org
Selective Halogen Exchange/Functionalization: The differential reactivity of the C-I versus C-Cl bonds presents an opportunity for selective transformations. Typically, the C-I bond is more reactive in cross-coupling reactions. A key challenge is to develop catalytic systems that can precisely control which halogen is displaced, enabling a stepwise and controlled diversification of the molecule.
Table 2: Potential Catalyst Systems for Selective Functionalization
| Catalyst Type | Potential Application | Research Goal |
|---|---|---|
| Palladium with Hindered Ligands | Suzuki, Buchwald-Hartwig, Sonogashira Cross-Coupling | Achieve unconventional site-selectivity at the C4/C6 positions. |
| Copper(II) Complexes | Cycloaddition and Amination Reactions | Mediate C-N bond formation under milder conditions. |
| Iridium Pincer Complexes | Dehydrogenative Coupling | Enable novel multicomponent synthesis pathways using alcohol feedstocks. acs.org |
| Nano-catalysts (e.g., ZnO, Fe₃O₄) | One-Pot Multicomponent Reactions | Develop highly efficient, recyclable, and green catalytic processes. researchgate.net |
Advanced in situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms
A fundamental challenge in optimizing synthetic reactions is the lack of detailed mechanistic understanding. Traditional offline analysis provides limited insight into transient intermediates and reaction kinetics. The application of advanced in situ spectroscopic techniques to the synthesis and subsequent reactions of this compound is a critical area for future research.
Key opportunities include:
Real-Time Multidimensional NMR: Ultrafast 2D NMR spectroscopy allows for the real-time monitoring of complex reaction mixtures without the need for isotopic labeling. nih.gov Applying this technique could allow for the direct observation and characterization of previously undetected reaction intermediates, providing a complete mechanistic picture of its formation and reactivity. acs.org
FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the concentration of reactants, products, and intermediates in real-time. They are particularly useful for tracking changes in functional groups and bonding throughout a reaction.
Kinetic Modeling: Data obtained from in situ monitoring can be used to build accurate kinetic models of the reaction. This quantitative understanding is essential for optimizing reaction conditions, improving yields, and ensuring safe scale-up.
Machine Learning and AI Integration for Predictive Synthesis and Property Design
Future research on this compound should leverage these computational approaches:
Predictive Retrosynthesis: AI platforms trained on vast reaction databases can propose novel and efficient synthetic routes. preprints.org A key challenge is to apply these tools to predict viable pathways for a sparsely studied molecule like this compound, potentially uncovering more efficient or sustainable methods.
Reaction Outcome and Site-Selectivity Prediction: ML models, particularly graph transformer neural networks, can be trained to predict the outcome and regioselectivity of reactions with high accuracy. digitellinc.com For a molecule with multiple potential reaction sites, developing a model to predict which halogen will react under specific catalytic conditions would accelerate the discovery of new derivatives. digitellinc.com
In Silico Property Design: AI can be used to predict the physicochemical and biological properties of hypothetical derivatives of this compound. This allows researchers to prioritize the synthesis of compounds with the most promising profiles, saving significant time and resources.
Table 3: Applications of AI/ML in the Study of this compound
| AI/ML Application | Objective | Unaddressed Challenge |
|---|---|---|
| Retrosynthetic Analysis | Propose novel and optimized synthetic pathways. preprints.org | Validating AI-suggested routes that may involve rare or unprecedented reaction types. |
| Regioselectivity Prediction | Predict the most likely site of reaction (C4-Cl, C5-I, C6-Cl) under various conditions. digitellinc.com | Acquiring sufficient high-quality data on related halogenated pyrimidines to train accurate models. |
| Reaction Condition Optimization | Identify optimal solvents, catalysts, and temperatures for maximizing yield and minimizing byproducts. | Integrating real-time experimental data to continuously refine and improve the predictive model. |
| Virtual Screening & Property Prediction | Design and screen virtual libraries of derivatives to identify candidates with desired properties. | Ensuring the accuracy of property prediction for a novel chemical scaffold. |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4,6-Dichloro-2-ethyl-5-iodopyrimidine, and how can its purity be validated?
- Methodological Answer : The synthesis of halogenated pyrimidines typically involves sequential nucleophilic substitution reactions. For example, in analogous compounds like 4,6-dichloro-5-methylpyrimidine, chlorination and iodination are achieved using POCl₃ and N-iodosuccinimide (NIS), respectively, under controlled temperatures (40–80°C) . Post-synthesis, purity is validated via ¹H/¹³C NMR (to confirm substitution patterns) and high-resolution mass spectrometry (HRMS) to verify molecular weight. For iodinated derivatives, elemental analysis for iodine content is critical .
Q. Which positions in this compound are most reactive for further functionalization?
- Methodological Answer : The 2-, 4-, and 6-positions are electron-deficient due to the electron-withdrawing effects of chlorine and iodine, making them susceptible to nucleophilic substitution. The 5-iodo group can undergo cross-coupling reactions (e.g., Suzuki or Sonogashira) for aryl/alkyne introductions . Computational studies (e.g., DFT) are recommended to map charge distribution and prioritize reaction sites .
Q. How should researchers handle solubility challenges during biological assays for this compound?
- Methodological Answer : Due to its hydrophobic nature, dissolve the compound in DMSO (200 mM stock) and dilute in cell culture media (e.g., RPMI-1640) to working concentrations (≤0.1% DMSO). Include DMSO-only controls to rule out solvent effects on cell viability or assay interference, as demonstrated in cytotoxicity studies for similar pyrimidines .
Advanced Research Questions
Q. How can conflicting reactivity data in halogenated pyrimidines be resolved during synthetic optimization?
- Methodological Answer : Contradictions often arise from competing substitution pathways. For example, iodine at position 5 may sterically hinder reactions at adjacent positions. Use kinetic vs. thermodynamic control strategies :
- Low temperatures (0–25°C) favor kinetic products (e.g., substitution at less hindered sites).
- High temperatures (80–120°C) promote thermodynamic products (e.g., rearranged intermediates).
Monitor intermediates via HPLC-MS and optimize reaction times to isolate desired products .
Q. What computational tools are recommended to predict the biological activity of this compound derivatives?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to assess binding affinity with target enzymes (e.g., kinases) and MD simulations (GROMACS) to evaluate stability of ligand-receptor complexes. Validate predictions with in vitro enzymatic assays (e.g., IC₅₀ measurements) and compare with structurally related inhibitors, such as 5-substituted dichloropyrimidines tested for NO synthase inhibition .
Q. What strategies mitigate decomposition of this compound under storage conditions?
- Methodological Answer : Decomposition is often due to hydrolysis or light sensitivity. Stabilize the compound by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
